1,2-Dibromo-3-(2-bromoethyl)benzene
Description
1,2-Dibromo-3-(2-bromoethyl)benzene is a brominated aromatic compound featuring a benzene ring substituted with two bromine atoms at the 1- and 2-positions and a 2-bromoethyl group at the 3-position. Its reactivity and environmental behavior are influenced by the electron-withdrawing effects of bromine atoms and the steric bulk of the bromoethyl substituent.
Properties
CAS No. |
39612-88-9 |
|---|---|
Molecular Formula |
C8H7Br3 |
Molecular Weight |
342.85 g/mol |
IUPAC Name |
1,2-dibromo-3-(2-bromoethyl)benzene |
InChI |
InChI=1S/C8H7Br3/c9-5-4-6-2-1-3-7(10)8(6)11/h1-3H,4-5H2 |
InChI Key |
VHFRWIVIJXEZDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)CCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Brominated Compounds
Key Observations:
Substituent Effects: The bromoethyl group in the target compound contrasts with bromophenoxy ethers (Evidences 1 and 5). Iodomethyl substitution () introduces iodine, which has a larger atomic radius and weaker electronegativity than bromine. This may alter reactivity in nucleophilic substitutions or photodegradation pathways .
Molecular Weight and Applications: Bromophenoxy derivatives (e.g., CAS 446254-15-5) exhibit higher molecular weights (~407 g/mol) due to the additional aromatic ring and oxygen atom, aligning with their roles as brominated flame retardants (BFRs) . Simpler bromoethyl derivatives like (1-Bromoethyl)benzene (CAS 585-71-7) are smaller (185 g/mol) and serve as intermediates in alkylation reactions .
Reactivity and Functional Differences
- Halogen Reactivity : The iodomethyl group in 1,2-Dibromo-3-(iodomethyl)benzene may act as a better leaving group in substitution reactions compared to bromine, influencing synthetic utility .
Environmental and Toxicological Considerations
- Flame Retardants: Bromophenoxy compounds (e.g., BDE 22) are recognized environmental pollutants due to their persistence and bioaccumulation . The target compound’s aliphatic bromine may degrade more readily than aromatic bromines, though this requires empirical validation.
- Impurity Effects : As seen in dibromochloropropane (DBCP) studies, impurities like epichlorohydrin significantly enhance mutagenicity . This underscores the need for rigorous purity assessments in brominated compounds, including the target molecule.
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